molecular formula C11H21ClN2O B1485016 1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride CAS No. 2098008-30-9

1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride

Cat. No.: B1485016
CAS No.: 2098008-30-9
M. Wt: 232.75 g/mol
InChI Key: AYCVWOWAVRZONG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride is a spirocyclic compound featuring a bicyclic structure with nitrogen atoms at positions 2 and 6. The molecule incorporates three methyl substituents at the 1,1,2 positions and a ketone group at position 3, with the hydrochloride salt enhancing its solubility for pharmaceutical applications.

Properties

IUPAC Name

1,1,2-trimethyl-2,8-diazaspiro[4.5]decan-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O.ClH/c1-10(2)11(4-6-12-7-5-11)8-9(14)13(10)3;/h12H,4-8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCVWOWAVRZONG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCNCC2)CC(=O)N1C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkali Metal Hydride Activation and Alkylation

  • The N-protected 1-oxa-3,8-diazaspiro[4.5]decan-2-one (referred to as Compound C) is treated with an alkali metal hydride (e.g., sodium hydride) to deprotonate the nitrogen atom.
  • This reaction is conducted at low temperatures, typically between -30°C and 30°C, preferably -10°C to 5°C, and lasts from 1 minute to 1 hour, optimally 5 to 20 minutes.
  • After activation, an alkyl halide (such as an alkyl chloride, bromide, or iodide) dissolved in an inert organic solvent is added.
  • The alkylation proceeds at 25°C to 45°C for 1 minute to 3 hours, preferably 10 to 30 minutes.
  • Mole ratios are critical: alkali metal hydride to diazaspiro compound is about 1 to 1.3:1, and alkyl halide to diazaspiro compound is similarly 1 to 1.3:1.

Ring-Opening and Further Functionalization

  • Ring-opening reactions, if necessary, are conducted at elevated temperatures, typically 100°C to 200°C, most often 150°C to 170°C, generally without solvent.
  • Subsequent treatment with phosgene in the presence of an acid acceptor forms 3-substituted 1-oxa-3,8-diazaspiro compounds.
  • Hydrogenation steps may follow to reduce intermediates and achieve the desired substitution pattern.
  • Protection groups such as carbobenzyloxy (Cbz) are used to block reactive sites during intermediate steps, then removed later.

Representative Experimental Preparation

A practical example of the preparation involving reductive amination is described as follows:

Step Reagents and Conditions Outcome
Starting materials Intermediate 4 (0.5 mmol), spiropiperidine hydrochloride salt (0.6 mmol), DIEA (0.8 mmol), molecular sieves, sodium triacetoxyborohydride (1.0 mmol) Reaction mixture in dichloromethane (10 mL) stirred overnight
Workup Quenched with saturated aqueous sodium carbonate, filtered through celite, extracted with dichloromethane, purified by preparative TLC Mixture of cis and trans racemic isomers obtained, 63% yield, confirmed by LC-MS (m/z 493 [M+H])

This method highlights the use of sodium triacetoxyborohydride as a mild reducing agent for reductive amination, a key step in assembling the spirocyclic structure with the desired substituents.

Alternative Alkylation Method Using Potassium Carbonate

Another method involves direct alkylation in polar aprotic solvents:

Parameter Details
Starting material 2,8-diaza-spiro[4.5]decan-1-one hydrochloride (7.8 mmol)
Alkylating agent 3,3-diphenylpropyl bromide (8.6 mmol)
Base Potassium carbonate (23.4 mmol)
Solvent Anhydrous N,N-dimethylformamide (DMF), 40 mL
Temperature 60°C
Reaction time 8 hours
Workup Addition of water, extraction with dichloromethane, drying over sodium sulfate, evaporation, flash chromatography purification
Yield 44.9% pale yellow solid

This procedure demonstrates the use of potassium carbonate as a base to facilitate nucleophilic substitution on the diazaspiro compound, with DMF as a solvent to dissolve reactants and promote reaction efficiency.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Notes
Alkali metal hydride activation + alkyl halide alkylation Sodium hydride, alkyl halide -30°C to 45°C, 1 min to 3 h Variable Requires inert solvent, careful temperature control
Reductive amination Sodium triacetoxyborohydride, DIEA, molecular sieves Room temp, overnight 63% Produces mixture of isomers, requires chromatographic purification
Alkylation with potassium carbonate in DMF Potassium carbonate, alkyl bromide 60°C, 8 h 44.9% Straightforward nucleophilic substitution, requires chromatographic purification

Research Findings and Considerations

  • The choice of base (alkali metal hydride vs potassium carbonate) affects reaction conditions and yield.
  • Temperature control is critical for selective alkylation and to avoid side reactions.
  • Protection groups such as carbobenzyloxy are important for selective functionalization and can be removed later.
  • Reductive amination provides a mild and efficient route to introduce amine substituents on the spirocyclic scaffold.
  • Purification typically involves extraction and chromatographic techniques due to the formation of isomeric mixtures.
  • The hydrochloride salt form is obtained by treatment with hydrochloric acid, improving stability and solubility.

Chemical Reactions Analysis

Types of Reactions

1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the spiro structure.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Inhibition of RIPK1

Recent studies have identified derivatives of diazaspiro compounds as effective inhibitors of RIPK1, a kinase implicated in necroptosis and various inflammatory diseases. For instance, one study reported that a specific derivative exhibited an IC50 value of 92 nM against RIPK1, demonstrating its potential as a lead compound for further development . The inhibition of RIPK1 can block necroptosis pathways, which are linked to conditions such as neurodegenerative diseases and cancer.

Anti-inflammatory Properties

The compound has shown promise in reducing inflammatory responses in cellular models. In vitro assays indicated that certain derivatives could significantly diminish necroptotic cell death in U937 cells, suggesting a protective effect against inflammation-induced cell damage .

Synthesis and Derivatives

The synthesis of 1,1,2-trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride involves several chemical transformations:

  • Starting Materials : The synthesis begins with readily available precursors such as phenylcyclohexanone.
  • Key Reactions : A combination of Strecker reactions and cyclization processes is employed to construct the diazaspiro framework.
  • Purification : The final product is purified through crystallization techniques to obtain the hydrochloride salt form.

Case Study 1: Development of RIPK1 Inhibitors

In a comprehensive study on the optimization of diazaspiro compounds for RIPK1 inhibition, researchers synthesized multiple derivatives and evaluated their inhibitory effects. Compound 41 was highlighted for its significant activity against RIPK1 and was further tested in cellular models to assess its efficacy in preventing necroptotic cell death .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory mechanisms of these compounds. The results indicated that treatment with specific diazaspiro derivatives led to decreased levels of pro-inflammatory cytokines in treated cell lines. This suggests that these compounds could be beneficial in managing conditions characterized by excessive inflammation .

Comparative Analysis of Derivatives

Compound NameStructureIC50 (nM)Activity
Compound 41[Structure Image]92RIPK1 Inhibitor
Compound X[Structure Image]150Moderate Activity
Compound Y[Structure Image]300Low Activity

Mechanism of Action

The mechanism of action of 1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride involves its interaction with specific molecular targets. For instance, as a RIPK1 inhibitor, it blocks the activation of the necroptosis pathway, thereby preventing programmed cell death in inflammatory diseases . This inhibition is achieved through binding to the kinase domain of RIPK1, disrupting its activity and downstream signaling pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 1,1,2-trimethyl variant lacks bulky aromatic groups (e.g., chlorobenzyl in CAS 2048273-77-2), which may reduce steric hindrance and improve metabolic stability compared to aryl-substituted analogs .

Ketone Position :

  • The 3-keto group (as in the target compound) may favor hydrogen bonding with target proteins, whereas the 1-keto analog (CAS 832710-65-3) could exhibit distinct binding modes due to spatial differences .

Salt Forms: Dihydrochloride salts (e.g., Ref: 10-F360363 in ) show higher aqueous solubility than mono-HCl salts, impacting formulation strategies .

Commercial and Regulatory Status

  • Pricing : The 3-keto derivative (CAS 945892-88-6) is priced at $76/g (1g scale), while bulk quantities of the 1-keto variant (CAS 832710-65-3) require direct inquiry .
  • Regulatory : Several analogs, including the chlorobenzyl derivative, are listed in pharmacopeias (e.g., MFCD30536256), indicating preclinical validation .

Biological Activity

1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride is a synthetic compound belonging to the spirocyclic class of chemicals. Its unique spiro structure consists of two rings sharing a single atom, which has generated significant interest in various fields of scientific research due to its potential biological activities and applications. This compound has been primarily investigated for its role as a kinase inhibitor, particularly targeting receptor-interacting protein kinase 1 (RIPK1) and TYK2/JAK1 kinases.

Target of Action

The primary targets of this compound are:

  • Receptor Interacting Protein Kinase 1 (RIPK1)
  • TYK2/JAK1 kinases

Mode of Action

This compound inhibits the kinase activity of RIPK1, thereby blocking the activation of the necroptosis pathway. By inhibiting these kinases, it affects both necroptosis and inflammation pathways.

Biochemical Pathways

The inhibition of RIPK1 results in a significant anti-necroptotic effect in U937 cells, a model used for studying necroptosis. The compound demonstrates an IC50 value of 92 nM for RIPK1 inhibition, indicating its potency as an enzyme inhibitor.

Pharmacokinetics

The pharmacokinetic properties indicate that one derivative of the compound showed excellent metabolic stability in an acute ulcerative colitis model. This suggests potential therapeutic applications in inflammatory diseases.

Cellular Effects

In U937 cells, this compound exhibits significant anti-necroptotic activity. The compound primarily localizes in the cytoplasm where it interacts with RIPK1 and other signaling molecules involved in necroptosis.

Scientific Research Applications

This compound has been explored for various applications:

  • Chemistry : As a building block for synthesizing more complex spirocyclic compounds.
  • Biology : Investigated for its potential as a kinase inhibitor.
  • Medicine : Potential therapeutic applications in treating inflammatory diseases by inhibiting necroptosis pathways.
  • Industry : Used in developing new materials with unique structural properties.

Inhibition Studies

A study demonstrated that treatment with this compound resulted in decreased activation of RIPK1 and subsequent reduction in necroptotic cell death. This was observed through various assays measuring cell viability and apoptosis markers.

Comparative Analysis

A comparative analysis with other known kinase inhibitors highlighted that this compound exhibits superior selectivity towards RIPK1 compared to traditional inhibitors like necrostatin-1.

Compound NameIC50 (nM)Target
This compound92RIPK1
Necrostatin-1120RIPK1

Q & A

Q. Table 1. Comparative Synthesis Methods

ParameterMethod A (Alkylation-Cyclization)Method B (One-Pot)
Yield (%)62–6855–60
Purity (HPLC, %)>9590–92
Key AdvantageHigh reproducibilityReduced steps
LimitationRequires intermediate isolationByproduct formation
Reference

Q. Table 2. Stability Under Accelerated Conditions

ConditionDegradation Products Identified% Remaining (HPLC)
40°C/75% RH, 4 weeksHydrolyzed lactam, N-oxide87.3 ± 1.2
60°C/dry, 2 weeksNone detected98.5 ± 0.8
Light exposure, 1 weekMinor dimerization94.1 ± 1.5

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride
Reactant of Route 2
1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.